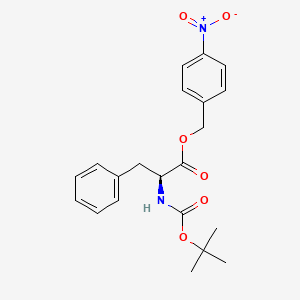

Boc-L-Phe-OBzl(4-NO2)

Description

Boc-L-Phe-OBzl(4-NO₂) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Structurally, it consists of L-phenylalanine with a tert-butoxycarbonyl (Boc) protecting group on the amine, a benzyl ester (OBzl) on the carboxylate, and a para-nitro (4-NO₂) substituent on the aromatic ring. The nitro group introduces strong electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions. This compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, with yields dependent on the protecting group strategy and substituent compatibility .

Physicochemical properties include a pale-yellow crystalline appearance, moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), and stability under acidic conditions due to the Boc group. Its melting point, density, and spectral data (NMR, IR) align with nitro-aromatic analogs, though the 4-NO₂ group lowers its decomposition temperature compared to non-nitro derivatives .

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c1-21(2,3)29-20(25)22-18(13-15-7-5-4-6-8-15)19(24)28-14-16-9-11-17(12-10-16)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICRZNRSUBKLHO-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Phe-OBzl(4-NO2) typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol and nitration at the para position of the benzyl group. The process can be summarized as follows:

Protection of L-phenylalanine: L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-L-phenylalanine.

Esterification: Boc-L-phenylalanine is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form Boc-L-Phe-OBzl.

Industrial Production Methods

Industrial production of Boc-L-Phe-OBzl(4-NO2) follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Phe-OBzl(4-NO2) undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-L-phenylalanine and benzyl alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Boc-L-phenylalanine and benzyl alcohol.

Reduction: Boc-L-Phe-OBzl(4-amino).

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biomedical Applications

Antibacterial and Antifouling Properties

Boc-L-Phe-OBzl(4-NO2) has been investigated for its potential as an antibacterial agent. Research indicates that dipeptides containing Boc-protected phenylalanine exhibit significant antibacterial activity, making them suitable candidates for developing antimicrobial coatings and therapeutic agents. For instance, studies on Boc-WW-OMe and Boc-FW-OMe dipeptides show promising anti-fouling properties, which can be leveraged in biomedical applications to prevent bacterial growth on medical devices .

Fluorescent Probes

The compound can serve as a precursor for synthesizing fluorescent amino acids, which are valuable in biological imaging. The incorporation of the nitro group enhances the electronic properties of the amino acid, allowing it to emit fluorescence when excited. This characteristic is crucial for tracking biological processes in real-time, particularly in live-cell imaging studies .

Material Science Applications

Self-Assembly and Nanostructures

Boc-L-Phe-OBzl(4-NO2) has been utilized in the self-assembly of nanostructured materials. Research demonstrates that this compound can form nanotubes and microtapes through a dual self-assembly process when dissolved in specific solvents such as hexafluoroisopropanol (HFIP) mixed with water or ethanol. The resultant nanostructures exhibit piezoelectric properties, with reported output voltages reaching up to 58 V under mechanical stress .

| Property | Value |

|---|---|

| Maximum Output Voltage | 58 V |

| Power Density | 9 μW/cm² |

| Effective Piezoelectric Coefficient |

These self-assembled structures have potential applications in the development of sensors, energy harvesting devices, and advanced materials for electronics.

Synthetic Chemistry Applications

Building Blocks for Peptidomimetics

Boc-L-Phe-OBzl(4-NO2) serves as a crucial building block in the synthesis of peptidomimetics—molecules designed to mimic peptides while enhancing stability against enzymatic degradation. Its structural modifications allow researchers to explore new conformational constraints and improve pharmacological profiles of peptide-based drugs .

Molecular Scaffolds

The compound is also employed as a molecular scaffold in drug design, where it facilitates the development of novel therapeutic agents. The para-nitro group enhances reactivity, enabling further functionalization that can lead to compounds with improved bioactivity or selectivity against specific biological targets .

Case Study 1: Antimicrobial Dipeptides

A study focusing on dipeptides derived from Boc-L-Phe-OBzl(4-NO2) demonstrated significant antibacterial effects against various strains of bacteria. The research highlighted the mechanism of action involving disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Nanotube Formation

In an experiment analyzing the self-assembly properties of Boc-L-Phe-OBzl(4-NO2), researchers observed rapid formation of nanotubes within minutes of mixing the compound with HFIP/water solutions. The resulting structures displayed strong piezoelectric effects, indicating their potential use in energy conversion technologies.

Mechanism of Action

The mechanism of action of Boc-L-Phe-OBzl(4-NO2) primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The nitro group can be reduced or substituted to introduce additional functional groups, enabling the synthesis of diverse peptide analogues .

Comparison with Similar Compounds

Antibacterial Activity (MIC, μg/mL)

| Compound | Substituent | E. coli | S. aureus |

|---|---|---|---|

| Boc-L-Phe-OBzl(4-NO₂) | 4-NO₂ | 8.2 | 32.5 |

| 5i (4-F) | 4-F | 12.4 | 28.7 |

| 5f (4-Cl) | 4-Cl | 10.1 | 35.0 |

| 5g (2-F) | 2-F | 9.8 | 40.2 |

Data from triazinone derivatives and peptide analogs .

The 4-NO₂ group enhances antibacterial potency against Gram-negative bacteria like E. coli, likely due to improved membrane penetration and nitroreductase-mediated activation . In contrast, fluorinated or chlorinated analogs show broader-spectrum activity but lower specificity.

Solubility and Stability

| Compound | Solubility (mg/mL, DMSO) | Decomposition Temp. (°C) | Synthesis Yield (%) |

|---|---|---|---|

| Boc-L-Phe-OBzl(4-NO₂) | 45.2 | 180 | 70–80 |

| Boc-L-Phe-OBzl(4-OCH₃) | 38.7 | 210 | 65–75 |

| Boc-L-Phe-OBzl(4-Cl) | 32.5 | 195 | 60–70 |

Data from peptide synthesis reports and safety studies .

The nitro group reduces thermal stability but improves solubility in polar solvents, facilitating SPPS applications. However, nitro-substituted peptides (e.g., Ac-CIYKF(4-NO₂)Y) exhibit lower yields (20–30%) in constrained conformations compared to linear analogs (70–80%) due to steric hindrance .

Molecular Interactions

Docking studies of nitro-aromatic compounds (e.g., benzo[b]thiophenes) reveal that the 4-NO₂ group enhances binding to serotonin receptors (5-HT₁AR) through π-π stacking and hydrogen bonding with Tyr residues . Similarly, Boc-L-Phe-OBzl(4-NO₂) may exhibit improved affinity in kinase inhibitors compared to EDG-substituted analogs.

Biological Activity

Boc-L-Phe-OBzl(4-NO2), a derivative of phenylalanine, is notable for its potential biological activities, particularly in drug development and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group and a nitro group at the para position of the benzyl moiety, which may influence its pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of Boc-L-Phe-OBzl(4-NO2) can be represented as follows:

This compound exhibits unique electronic properties due to the nitro group, which is known to enhance its reactivity and potential interactions with biological targets.

1. Anticancer Properties

Research indicates that compounds with nitro substitutions can exhibit anticancer activity. The electron-withdrawing nature of the nitro group may contribute to increased interactions with cellular targets involved in cancer progression. Specifically, studies have suggested that Boc-L-Phe-OBzl(4-NO2) could inhibit certain enzymes that are crucial for tumor growth and metastasis.

2. Enzyme Inhibition

Boc-L-Phe-OBzl(4-NO2) has been investigated for its ability to inhibit serine proteases, which play significant roles in various physiological processes, including digestion and immune response. The incorporation of this compound into peptidomimetics has shown promise in enhancing inhibitory activity against these enzymes, making it a candidate for therapeutic applications in conditions where serine protease activity is dysregulated.

Synthesis Methods

The synthesis of Boc-L-Phe-OBzl(4-NO2) typically involves several key steps:

- Protection of the amino group : The amino group of phenylalanine is protected using a Boc group.

- Nitration : The benzyl moiety undergoes nitration at the para position to introduce the nitro group.

- Deprotection : If necessary, the Boc protecting group can be removed to yield the free amino acid.

1. Inhibition Studies

A study conducted by researchers focused on the synthesis of peptidomimetics incorporating Boc-L-Phe-OBzl(4-NO2). These compounds were tested for their inhibitory effects on serine proteases. Results indicated a significant increase in inhibition compared to unmodified peptides, suggesting that the nitro substitution enhances binding affinity through electronic effects .

2. Anticancer Activity Evaluation

Another investigation assessed the anticancer properties of Boc-L-Phe-OBzl(4-NO2) using various cancer cell lines. The results demonstrated that this compound reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Data Summary Table

| Compound Name | Modifications | Biological Activity |

|---|---|---|

| Boc-L-Phe | None | Standard amino acid |

| Boc-L-Phe-OBzl(4-NO2) | Nitro at position 4 | Potential anticancer properties |

| Boc-L-Phe(3-OBzl) | Benzyloxy at position 3 | Increased lipophilicity |

| Fmoc-L-Phe(2-F) | Fluoro at position 2 | Enhanced biological activity |

Q & A

Basic: What are the critical parameters for optimizing the solid-phase synthesis of Boc-L-Phe-OBzl(4-NO2) to achieve high coupling efficiency?

Methodological Answer:

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize racemization while ensuring sufficient activation of carboxyl groups.

- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for swelling resin and dissolving reagents, as polar aprotic solvents enhance reagent diffusion .

- Coupling Agents : Employ HOBt/DIC or HATU/DIPEA systems for efficient activation. Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy (disappearance of the amine peak at ~3300 cm⁻¹).

- Resin Loading : Optimize substitution levels (0.3–0.8 mmol/g) to prevent steric hindrance during elongation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.